molecular formula C9H11BrO2 B8712007 (2R)-2-(3-bromophenyl)-1,2-propanediol CAS No. 861664-75-7

(2R)-2-(3-bromophenyl)-1,2-propanediol

Cat. No.: B8712007
CAS No.: 861664-75-7
M. Wt: 231.09 g/mol
InChI Key: MBDDWKQRVLFVOT-VIFPVBQESA-N
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Description

(2R)-2-(3-Bromophenyl)-1,2-propanediol is a chiral diol characterized by a 1,2-propanediol backbone substituted with a 3-bromophenyl group at the second carbon. The (2R) configuration indicates the stereochemistry of the hydroxyl group on the second carbon, distinguishing it from its (2S) enantiomer. This compound combines the hydrophilic properties of diols with the electron-withdrawing effects of the bromine atom, influencing its solubility, reactivity, and intermolecular interactions such as hydrogen bonding.

Properties

CAS No.

861664-75-7

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(2R)-2-(3-bromophenyl)propane-1,2-diol

InChI

InChI=1S/C9H11BrO2/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,11-12H,6H2,1H3/t9-/m0/s1

InChI Key

MBDDWKQRVLFVOT-VIFPVBQESA-N

Isomeric SMILES

C[C@](CO)(C1=CC(=CC=C1)Br)O

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Propanediol (Propylene Glycol)

  • Structure : Lacks the 3-bromophenyl substituent.
  • Physical Properties :
    • Boiling point: 188.6°C; Freezing point: −60°C .
    • Dipole moment: Lower than glycerol due to fewer hydroxyl groups .
  • Applications : Widely used in antifreeze, pharmaceuticals, and food industries due to low toxicity and high solubility .
  • Key Differences : The bromophenyl group in (2R)-2-(3-bromophenyl)-1,2-propanediol increases molecular weight and introduces steric hindrance, likely reducing volatility and altering solubility compared to unsubstituted 1,2-propanediol.
Table 1: Physical Properties of Selected Diols
Compound Boiling Point (°C) Freezing Point (°C) Dipole Moment (D)
1,2-Propanediol 188.6 −60 ~2.9 (estimated)
Glycerol 290 18 ~3.6
This compound Not reported Not reported Higher than 1,2-propanediol (predicted)

1,3-Propanediol

  • Structure : Hydroxyl groups on C1 and C3 (vs. C1 and C2 in the target compound).
  • Hydrogen Bonding : Exhibits weaker intramolecular hydrogen bonding compared to 1,2-propanediol, leading to slower desolvation kinetics in electrolyte systems .
  • Applications : Primarily used in polymer production (e.g., polytrimethylene terephthalate).

Glycerol

  • Structure : Three hydroxyl groups vs. two in the target compound.
  • Hydrophilicity : More hydrophilic due to additional −OH groups, enhancing hydrogen bonding and solvation .
  • Dipole Moment : Higher than 1,2-propanediol (3.6 D vs. ~2.9 D), influencing adsorption capacities in separation processes .

Aryl-Substituted Diols

(a) (2R,3S)-3-(4-Bromophenyl)-3-(2-ethoxyphenoxy)propane-1,2-diol ()
  • Structure: Contains a 4-bromophenyl group and additional ethoxyphenoxy substituents.
  • Molecular Weight : 367.24 g/mol vs. ~229.07 g/mol (estimated for the target compound).
  • Stereochemistry : Dual stereocenters (2R,3S) vs. single (2R) in the target compound.
(b) (2R,3R)-3-Chloro-2-(2,4-Difluorophenyl)-1,2-Butanediol ()
  • Structure : Chlorine and fluorine substituents on the phenyl ring; butanediol backbone.
  • Molecular Weight : 236.64 g/mol.
  • Key Differences : Halogen electronegativity (Cl, F vs. Br) and backbone length influence polarity and reactivity.

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